2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Description
The compound “2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide” is a complex organic molecule. It contains a 2-chloro-6-fluorophenyl group, an ethylamino group, and a cyano-cyclopropylethyl acetamide group . The compound is related to a class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 2-chloro-6-fluorophenyl group, the ethylamino group, and the cyano-cyclopropylethyl acetamide group. One possible method for the synthesis of similar compounds involves the Sandmeyer reaction, a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The 2-chloro-6-fluorophenyl group would likely contribute to the overall polarity of the molecule, while the ethylamino and cyano-cyclopropylethyl acetamide groups would likely contribute to the overall reactivity of the molecule .Chemical Reactions Analysis
This compound, like other aminopyrazines, could potentially undergo a variety of chemical reactions. For example, it could participate in reactions involving the amino group attached to the pyrazine ring . Additionally, the presence of the 2-chloro-6-fluorophenyl group could potentially make this compound a good candidate for reactions involving aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 2-chloro-6-fluorophenyl group, the ethylamino group, and the cyano-cyclopropylethyl acetamide group. These groups could potentially affect the compound’s solubility, reactivity, and stability .Future Directions
Future research could potentially focus on further elucidating the synthesis, structure, reactivity, and biological activity of this compound. This could include studies aimed at optimizing the synthesis of this compound, investigating its reactivity in various chemical reactions, and exploring its potential biological activity .
Properties
IUPAC Name |
2-[1-(2-chloro-6-fluorophenyl)ethylamino]-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O/c1-10(15-12(17)4-3-5-13(15)18)20-8-14(22)21-16(2,9-19)11-6-7-11/h3-5,10-11,20H,6-8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXPQTCFHHIQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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